2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core and an ethoxyphenylacetamide moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 4-position of the benzofuro[3,2-d]pyrimidine core. This can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of the Ethoxyphenylacetamide Moiety: The final step involves the coupling of the ethoxyphenylacetamide moiety to the sulfanyl-substituted benzofuro[3,2-d]pyrimidine core. This can be done using standard amide coupling reactions, such as those involving carbodiimide reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., alkyl or aryl halides). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities.
Biological Research: Researchers explore its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core may interact with enzymes or receptors involved in critical biological processes, leading to modulation of these pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives and benzofuran compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Benzofuro[3,2-b]pyridines: These compounds have a similar core structure but differ in the position and type of substituents.
Benzofuran Derivatives: These compounds are known for their diverse biological activities and potential as therapeutic agents.
The uniqueness of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of the benzofuro[3,2-d]pyrimidine core with the ethoxyphenylacetamide moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-25-14-9-7-13(8-10-14)23-17(24)11-27-20-19-18(21-12-22-20)15-5-3-4-6-16(15)26-19/h3-10,12H,2,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVJDULHPYAXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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